Benzenemethanesulfonic acid, 4-chlorophenyl ester
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Overview
Description
Benzenemethanesulfonic acid, 4-chlorophenyl ester is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.74 g/mol . It is also known by other names such as 4-Chlorophenyl benzenemethanesulfonate . This compound is characterized by the presence of a benzenemethanesulfonic acid group and a 4-chlorophenyl ester group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of benzenemethanesulfonic acid, 4-chlorophenyl ester typically involves the reaction of benzenemethanesulfonic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired product.
Chemical Reactions Analysis
Benzenemethanesulfonic acid, 4-chlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ester group can be subjected to oxidation and reduction reactions to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenemethanesulfonic acid, 4-chlorophenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenemethanesulfonic acid, 4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzenemethanesulfonic acid and 4-chlorophenol, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Benzenemethanesulfonic acid, 4-chlorophenyl ester can be compared with other similar compounds such as:
Benzenesulfonic acid, 4-chlorophenyl ester: This compound has a similar structure but differs in the presence of a benzenesulfonic acid group instead of a benzenemethanesulfonic acid group.
Benzenesulfonic acid, 4-methyl-, methyl ester: This compound has a methyl group instead of a chlorophenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl) phenylmethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-12-6-8-13(9-7-12)17-18(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHIPIUZRTDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457033 |
Source
|
Record name | Benzenemethanesulfonic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56620-21-4 |
Source
|
Record name | Benzenemethanesulfonic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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